N-[2-(difluoromethoxy)-5-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a methylphenyl group, and a pyrazolyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under specific reaction conditions to ensure selective substitution.
Attachment of the Methylphenyl and Pyrazolyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using suitable catalysts and reagents.
Industrial Production Methods
For large-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[2-(METHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[2-(FLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The presence of the difluoromethoxy group in N4-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17F2N5O3 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-5-methylphenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-4-5-16(29-20(21)22)15(6-10)24-18(28)13-7-14(12-8-23-27(3)9-12)25-19-17(13)11(2)26-30-19/h4-9,20H,1-3H3,(H,24,28) |
InChI Key |
ZUFDXFILPBOZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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